molecular formula C9H17N5 B1483559 2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2090384-37-3

2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1483559
CAS RN: 2090384-37-3
M. Wt: 195.27 g/mol
InChI Key: HZCSWUMODQGTPV-UHFFFAOYSA-N
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Description

The compound “2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and drug discovery .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an amino group and a tert-butyl group on the pyrazole ring could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an amino group and a tert-butyl group could influence the compound’s solubility, acidity/basicity, and reactivity .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Intermediate in Synthesis : Compounds similar to "2-(5-amino-3-(tert-butyl)-1H-pyrazol-1-yl)acetimidamide" serve as key intermediates in the synthesis of complex molecules. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate is a critical intermediate for mTOR-targeted PROTAC molecule PRO1, illustrating the role of pyrazole derivatives in drug discovery and development (Zhang et al., 2022).
  • Catalysis : Pyrazolyl compounds have been explored as ligands in catalytic complexes, showing effectiveness in reactions such as the copolymerization of CO2 and cyclohexene oxide. This highlights their potential in environmental chemistry and materials science (Matiwane et al., 2020).

Structural and Reactivity Studies

  • Hydrogen Bonding and Molecular Structure : Research on pyrazole derivatives, including studies on their hydrogen-bonding patterns, provides valuable insights into their structural characteristics, which is crucial for the design of new compounds with desired properties (Abonía et al., 2007).
  • Reactivity : The reactivity of pyrazole derivatives under various conditions has been extensively studied. These compounds participate in diverse chemical reactions, forming a variety of products that are useful in medicinal chemistry and organic synthesis (Mironovich & Shcherbinin, 2014).

Applications in Materials Science

  • Copolymerization Catalysts : Some pyrazolyl compounds have shown activity as catalysts for the copolymerization of CO2 and epoxides, indicating their potential in creating sustainable materials (Matiwane et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some pyrazole derivatives are considered hazardous and may cause skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5/c1-9(2,3)6-4-8(12)14(13-6)5-7(10)11/h4H,5,12H2,1-3H3,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCSWUMODQGTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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